Cas no 2248385-26-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate)

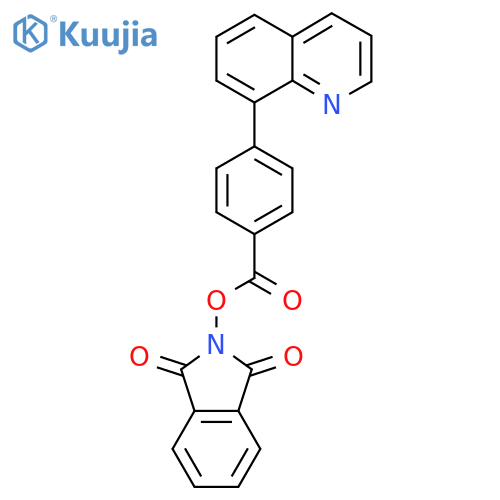

2248385-26-2 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate

- EN300-6524482

- 2248385-26-2

-

- インチ: 1S/C24H14N2O4/c27-22-19-7-1-2-8-20(19)23(28)26(22)30-24(29)17-12-10-15(11-13-17)18-9-3-5-16-6-4-14-25-21(16)18/h1-14H

- InChIKey: MTJOUSLPUPLJRR-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC(=CC=1)C1=CC=CC2=CC=CN=C12)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 394.09535693g/mol

- どういたいしつりょう: 394.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 663

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 76.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6524482-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate |

2248385-26-2 | 95.0% | 0.1g |

$1019.0 | 2025-03-13 | |

| Enamine | EN300-6524482-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate |

2248385-26-2 | 95.0% | 0.05g |

$972.0 | 2025-03-13 | |

| Enamine | EN300-6524482-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate |

2248385-26-2 | 95.0% | 1.0g |

$1157.0 | 2025-03-13 | |

| Enamine | EN300-6524482-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate |

2248385-26-2 | 95.0% | 10.0g |

$4974.0 | 2025-03-13 | |

| Enamine | EN300-6524482-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate |

2248385-26-2 | 95.0% | 5.0g |

$3355.0 | 2025-03-13 | |

| Enamine | EN300-6524482-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate |

2248385-26-2 | 95.0% | 0.25g |

$1065.0 | 2025-03-13 | |

| Enamine | EN300-6524482-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate |

2248385-26-2 | 95.0% | 0.5g |

$1111.0 | 2025-03-13 | |

| Enamine | EN300-6524482-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate |

2248385-26-2 | 95.0% | 2.5g |

$2268.0 | 2025-03-13 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

2248385-26-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate) 関連製品

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量